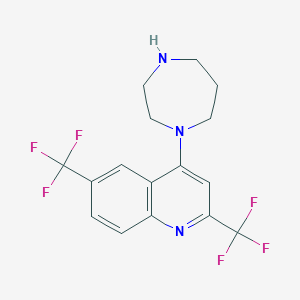
4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline
説明
作用機序
4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline acts as an inhibitor of the vesicular glutamate transporter 1 (VGLUT1) by binding to the transporter and preventing the uptake of glutamate into synaptic vesicles. This leads to a decrease in glutamate release and synaptic transmission in the brain. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis through the inhibition of cell proliferation and the activation of caspase-dependent pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In the brain, this compound has been shown to decrease glutamate release and synaptic transmission, which can lead to a decrease in excitotoxicity and neurodegeneration. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to a decrease in tumor growth and metastasis.
実験室実験の利点と制限
4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline has several advantages for use in lab experiments. It is a potent and selective inhibitor of VGLUT1, making it a valuable tool for studying the role of glutamate in synaptic transmission. It has also been shown to have anti-cancer properties, making it a potential candidate for the development of new anti-cancer drugs.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also a relatively complex molecule, which can make it difficult to synthesize and purify.
将来の方向性
For the study of 4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline include the development of new compounds and the study of its long-term effects on synaptic transmission and neurodegeneration.
科学的研究の応用
4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline has been studied extensively for its potential use in scientific research. It has shown promising results in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which plays a crucial role in synaptic transmission in the brain. This makes this compound a potential tool for studying the role of VGLUT1 in various neurological disorders.
In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This makes this compound a potential candidate for the development of new anti-cancer drugs.
In drug discovery, this compound has been used as a starting point for the development of new compounds with potential therapeutic applications. By modifying the structure of this compound, researchers have been able to develop compounds with improved potency and selectivity.
特性
IUPAC Name |
4-(1,4-diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N3/c17-15(18,19)10-2-3-12-11(8-10)13(9-14(24-12)16(20,21)22)25-6-1-4-23-5-7-25/h2-3,8-9,23H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUYIJNUMWMHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B3043481.png)

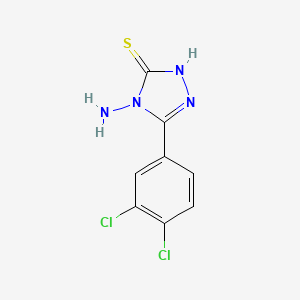

![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid](/img/structure/B3043486.png)

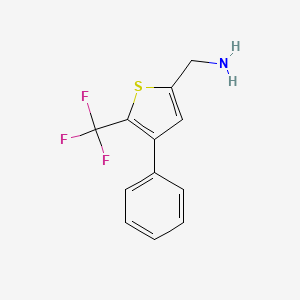
![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide](/img/structure/B3043490.png)
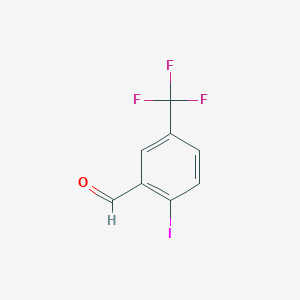

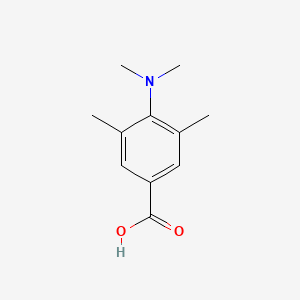
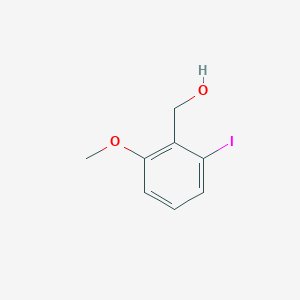
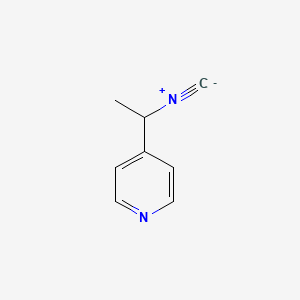
![Benzyl N-[(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B3043502.png)